8-Bromo-2,4-dichloroquinoline chemical structure and properties
8-Bromo-2,4-dichloroquinoline chemical structure and properties
An In-depth Technical Guide to 8-Bromo-2,4-dichloroquinoline: Structure, Synthesis, and Applications
Introduction
8-Bromo-2,4-dichloroquinoline is a halogenated heterocyclic compound built upon the quinoline framework. As a trifunctionalized scaffold, it possesses three distinct reactive sites: two chlorine atoms at the 2- and 4-positions and a bromine atom at the 8-position. This unique substitution pattern makes it a highly valuable and versatile intermediate in the field of organic synthesis. Its strategic importance lies in its capacity for selective, stepwise functionalization, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the chemical structure, properties, synthesis, reactivity, and potential applications of this important building block.
Chemical Structure and Physicochemical Properties
The foundational structure of 8-Bromo-2,4-dichloroquinoline consists of a quinoline ring system—a fusion of a benzene ring and a pyridine ring. The strategic placement of the three halogen atoms significantly influences the molecule's electronic properties and reactivity.
Caption: Chemical structure of 8-Bromo-2,4-dichloroquinoline.
The key physicochemical properties of 8-Bromo-2,4-dichloroquinoline are summarized in the table below. This data is essential for planning reactions, purification, and storage.
| Property | Value | Source(s) |
| CAS Number | 406204-86-2 | [1][2] |
| Molecular Formula | C₉H₄BrCl₂N | [1][2][3] |
| Molecular Weight | 276.94 g/mol | [1][2] |
| Appearance | Solid | [4] |
| Predicted Boiling Point | 330.2 ± 24.0 °C | [4] |
| Storage Temperature | 2-8°C, under inert gas | [4] |
| SMILES | C1=CC2=C(C(=C1)Br)N=C(C=C2Cl)Cl | [3] |
| InChI | InChI=1S/C9H4BrCl2N/c10-6-3-1-2-5-7(11)4-8(12)13-9(5)6/h1-4H | [3] |
Synthesis Pathway
The synthesis of 8-Bromo-2,4-dichloroquinoline typically proceeds from the corresponding 8-bromo-2,4-dihydroxyquinoline (also known as 8-bromoquinoline-2,4-diol). The critical transformation is the conversion of the hydroxyl groups at the 2- and 4-positions into chloro groups. This is a standard and robust method for producing chloro-substituted quinolines and related heterocycles.
The most common and effective reagent for this double chlorination is phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine like N,N-dimethylaniline or a phase-transfer catalyst. The reaction is driven by the formation of strong P-O bonds, which facilitates the replacement of the C-O bonds with C-Cl bonds. The reaction is typically conducted at elevated temperatures to ensure complete conversion.
Caption: Proposed synthesis workflow for 8-Bromo-2,4-dichloroquinoline.
Experimental Protocol: Synthesis from 8-Bromoquinoline-2,4-diol
This protocol is based on established methodologies for the chlorination of analogous hydroxy-heterocycles.[5]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 8-bromoquinoline-2,4-diol (1 equivalent).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, ~10-15 equivalents) to the flask. This is typically done in a fume hood due to the corrosive and reactive nature of POCl₃. Add a catalytic amount of N,N-dimethylaniline (e.g., 0.3 equivalents).
-
Heating: Heat the reaction mixture to reflux (approximately 110-130°C) and maintain this temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃. This is a highly exothermic process and must be done with caution.
-
Extraction: Neutralize the acidic aqueous solution with a base (e.g., NaHCO₃ or NaOH solution) until it is slightly basic. Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (3 x volume).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes or petroleum ether and dichloromethane, to yield the pure 8-Bromo-2,4-dichloroquinoline.[5]
Reactivity and Chemical Transformations
The utility of 8-Bromo-2,4-dichloroquinoline as a synthetic intermediate stems from the differential reactivity of its three halogen substituents.
-
Nucleophilic Aromatic Substitution (SNAr) at C2 and C4: The chlorine atoms at the 2- and 4-positions are activated towards nucleophilic substitution by the electron-withdrawing nitrogen atom in the quinoline ring. This allows for the sequential and often selective introduction of various nucleophiles (e.g., amines, alcohols, thiols), which is a cornerstone of building diverse compound libraries.
-
Cross-Coupling Reactions at C8: The bromine atom at the 8-position is well-suited for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. These reactions are powerful tools for forming new carbon-carbon or carbon-heteroatom bonds, allowing for the attachment of aryl, heteroaryl, alkyl, or alkynyl groups.[6]
Caption: Key reaction pathways for 8-Bromo-2,4-dichloroquinoline.
A typical Suzuki coupling protocol on a similar quinoline core involves reacting the bromo-quinoline with a boronic acid in the presence of a palladium catalyst (like Pd(PPh₃)₄) and a base (such as K₂CO₃) in a solvent mixture like acetonitrile and water, with heating.[6]
Potential Applications in Research and Drug Development
While specific research applications for 8-Bromo-2,4-dichloroquinoline are not extensively documented, its structural motifs are prevalent in many biologically active molecules. Its potential can be inferred from studies on analogous quinoline and quinazoline structures.
-
Oncology and Kinase Inhibition: The quinoline core is a well-established scaffold in the design of kinase inhibitors, which are crucial in cancer therapy.[7] Derivatives of substituted quinolines are investigated for their ability to inhibit key signaling pathways involved in tumor growth and proliferation, such as those mediated by EGFR, VEGFR-2, and PI3K/Akt.[8] The functional handles on 8-Bromo-2,4-dichloroquinoline make it an ideal starting point for creating libraries of potential kinase inhibitors.
-
Medicinal Chemistry Intermediate: Halogenated quinolines serve as key intermediates in the synthesis of a wide range of potential therapeutic agents. Studies on similar compounds suggest potential for development into antimicrobial, anticancer, and anti-inflammatory drugs.[7][9]
-
Materials Science: The rigid, aromatic structure of the quinoline system, combined with the ability to introduce diverse functional groups, makes this compound a candidate for the development of functional materials. These materials could possess specific electronic or optical properties for use in organic electronics or as chemical sensors.[7]
Predicted and Related Spectroscopic Data
| Spectroscopic Data Type | Predicted/Related Information | Source/Comment |
| Mass Spectrometry (MS) | Predicted [M+H]⁺: 275.89768 | [3] |
| Predicted Monoisotopic Mass: 274.8904 Da | [3] | |
| ¹H NMR | Aromatic region (δ 7.0-9.0 ppm). The protons on the benzene ring would show characteristic splitting patterns influenced by the bromine and the fused pyridine ring. | Based on general principles and data for related compounds like 8-bromoquinoline.[10] |
| ¹³C NMR | Aromatic carbons would appear in the δ 110-160 ppm range. Carbons attached to halogens and nitrogen would be significantly shifted. | Based on general principles.[11] |
| Infrared (IR) | Characteristic peaks for C=C and C=N stretching in the aromatic region (approx. 1400-1600 cm⁻¹), and C-Halogen stretching in the fingerprint region. | Based on general principles and data for related compounds. |
Safety and Handling
As a halogenated aromatic compound, 8-Bromo-2,4-dichloroquinoline should be handled with care, following standard laboratory safety procedures.
-
Hazard Classification: Likely classified as an irritant. Similar compounds are noted to cause skin and serious eye irritation.[10][12]
-
Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid breathing dust and prevent contact with skin and eyes.[12][13]
-
Storage: Store in a tightly closed container in a cool, dry place. For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended.[4]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13]
References
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CP Lab Safety. 8-Bromo-2,4-dichloroquinoline, 97% Purity, C9H4BrCl2N, 1 gram. [Link]
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PubChemLite. 8-bromo-2,4-dichloroquinoline (C9H4BrCl2N). [Link]
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PubChem. 8-Bromoquinoline | C9H6BrN | CID 140109. [Link]
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PubChem. 8-Bromo-2,4-dichloroquinazoline | C8H3BrCl2N2 | CID 13785874. [Link]
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ACG Publications. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. [Link]
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PubChem. 8-Bromo-5-chloroquinoline | C9H5BrClN | CID 14548349. [Link]
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ResearchGate. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. [Link]
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PubChem. 8-Bromo-2,7-dichloro-4-methyl-quinoline | C10H6BrCl2N | CID 177786043. [Link]
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American Chemical Society. Photopharmacology of Quinoline and Benzimidazole Azobenzene-Based Photoswitchable β-Hematin Inhibitors. [Link]
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ResearchGate. (PDF) A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. [Link]
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PMC - NIH. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. [Link]
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Sunway Pharm Ltd. 8-bromo-2,4-dichloroquinazoline - CAS:331647-05-3. [Link]
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ResearchGate. FTIR, FT-Raman, FT-NMR, ab initio and DFT electronic structure investigation on 8-chloroquinoline and 8-nitroquinoline | Request PDF. [Link]
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PMC. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]
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Scribd. ch08 Solutions | PDF | Proton Nuclear Magnetic Resonance | Parts Per Notation. [Link]
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